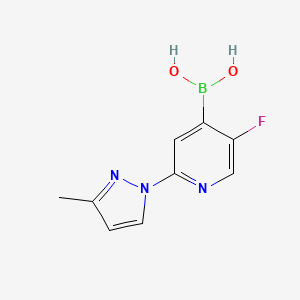
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a fluorinated pyridine ring and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-bromopyridine with 3-methyl-1H-pyrazole under palladium-catalyzed conditions to form the desired pyrazole-pyridine intermediate. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a suitable base to yield the final boronic acid product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The fluorinated pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced fluorinated pyridine derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or other biologically active molecules.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The boronic acid group can form reversible covalent bonds with active site residues, making it a valuable moiety in enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
Uniqueness
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorinated pyridine ring and a pyrazole moiety, which can impart distinct chemical and biological properties. The boronic acid group further enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H9BFN3O2 |
|---|---|
Molekulargewicht |
221.00 g/mol |
IUPAC-Name |
[5-fluoro-2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-2-3-14(13-6)9-4-7(10(15)16)8(11)5-12-9/h2-5,15-16H,1H3 |
InChI-Schlüssel |
LZUKTSPXZDEJGF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1F)N2C=CC(=N2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)
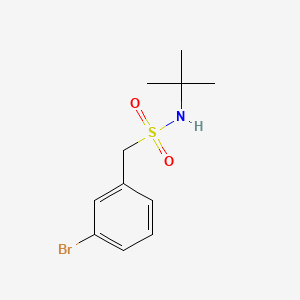
![Methyl 3-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14088901.png)
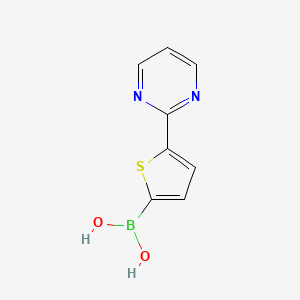
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)

![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)

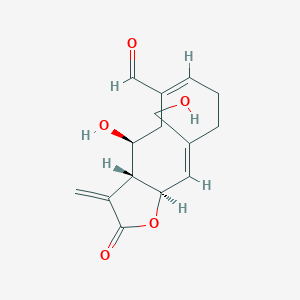
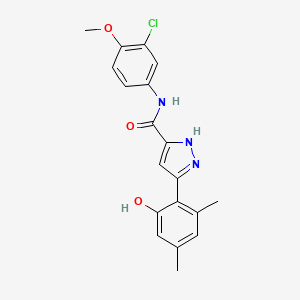
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)
